Welcome to the BenchChem Online Store!
molecular formula C13H24N2O B8450138 1-[1-(Formamidomethyl)cyclohexyl)piperidine

1-[1-(Formamidomethyl)cyclohexyl)piperidine

Cat. No. B8450138
M. Wt: 224.34 g/mol
InChI Key: JHKKEDUJTWOLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03975443

Procedure details

Chloral (4.65 g.) was added dropwise to a cooled solution of 1-[1-(aminomethyl)cyclohexyl]piperidine (5.9 g) in dry chloroform (30 ml). The mixture was stirred at room temperature for 16 hrs. and then heated under reflux for 30 mins. The solution was evaporated to dryness and the oily residue re-evaporated with ether. This residual brown oil (7.9 g) was distilled under high vacuum to give a viscous pale yellow oil of 1-[1-(formamidomethyl)cyclohexyl]piperidine (5.1 g.) b.p. 170°-2°C at 1.7 mm.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2]C(Cl)(Cl)Cl.[NH2:7][CH2:8][C:9]1([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>C(Cl)(Cl)Cl>[CH:2]([NH:7][CH2:8][C:9]1([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:1]

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
5.9 g
Type
reactant
Smiles
NCC1(CCCCC1)N1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the oily residue re-evaporated with ether
DISTILLATION
Type
DISTILLATION
Details
This residual brown oil (7.9 g) was distilled under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)NCC1(CCCCC1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.